molecular formula C13H19N3OS B5227896 N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Katalognummer B5227896
Molekulargewicht: 265.38 g/mol
InChI-Schlüssel: VRQWKFKZBRDMIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the regulation of immune responses.

Wirkmechanismus

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the inhibition of cytokine signaling and subsequent suppression of the immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to have significant biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can also reduce the activation and proliferation of T cells, which are the primary effector cells in autoimmune diseases. In addition, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can modulate the differentiation and function of regulatory T cells, which play a crucial role in maintaining immune tolerance.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which minimizes off-target effects. It has a long half-life, which allows for once-daily dosing. It has been shown to be effective in various animal models of autoimmune diseases. However, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide also has some limitations. It can suppress the immune response, which may increase the risk of infections. It can also affect the function of other immune cells, such as natural killer (NK) cells, which may have unintended consequences.

Zukünftige Richtungen

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are several future directions that need to be explored. Firstly, the long-term safety and efficacy of N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide need to be evaluated in larger clinical trials. Secondly, the optimal dosing regimen and treatment duration need to be determined. Thirdly, the potential combination therapy with other immunomodulatory agents needs to be investigated. Finally, the potential use of N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide in other diseases, such as cancer and transplantation, needs to be explored.
Conclusion:
In conclusion, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a selective inhibitor of JAK3 that has potential therapeutic applications in various autoimmune diseases. It inhibits cytokine signaling and reduces inflammation by suppressing the immune response. N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to evaluate its long-term safety and efficacy, optimal dosing regimen, and potential combination therapy with other immunomodulatory agents.

Synthesemethoden

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is synthesized through a multi-step process, which involves the reaction of 2-amino-4,6-dimethylpyrimidine with thionyl chloride to produce 2-chloro-4,6-dimethylpyrimidine. The resulting compound is then reacted with cyclopentylamine to form N-cyclopentyl-2-chloro-4,6-dimethylpyrimidine. Finally, the desired product, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, is obtained by reacting N-cyclopentyl-2-chloro-4,6-dimethylpyrimidine with thioacetic acid.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can suppress the immune response and reduce inflammation, which is the underlying cause of autoimmune diseases.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-9-7-10(2)15-13(14-9)18-8-12(17)16-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQWKFKZBRDMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.